molecular formula C6H13NO2S B15252898 1-Cyclobutylethane-1-sulfonamide

1-Cyclobutylethane-1-sulfonamide

Cat. No.: B15252898
M. Wt: 163.24 g/mol
InChI Key: IKIPZOVMXKGRRY-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1-sulfonamide is a compound belonging to the sulfonamide class, which is known for its diverse applications in medicinal chemistry and industrial processes. Sulfonamides are characterized by the presence of a sulfonamide group attached to an organic moiety, in this case, a cyclobutyl group and an ethane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutylethane-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and cost-effective. This method allows for the formation of sulfonamides in a single step . Another method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a higher yield .

Industrial Production Methods

In industrial settings, the preparation of sulfonamides often involves large-scale reactions using sulfonyl chlorides and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid acids in relatively mild environments, such as hydrolysis and esterification, can also be employed for the preparation of sulfonamides .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Cyclobutylethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutylethane-1-sulfonamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

1-cyclobutylethanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

IKIPZOVMXKGRRY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC1)S(=O)(=O)N

Origin of Product

United States

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